molecular formula C24H24ClN3O2 B11367919 N-(5-chloro-2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

N-(5-chloro-2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

Cat. No.: B11367919
M. Wt: 421.9 g/mol
InChI Key: UJTRQYZCFUKTQT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a chloro-substituted aromatic ring, a phthalazinone moiety, and a propanamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phthalazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the propanamide group: This step involves the reaction of the intermediate with 2-bromo-2-methylpropionyl chloride in the presence of a base like triethylamine.

    Final coupling with the chloro-substituted aromatic ring: The final product is obtained by coupling the intermediate with 5-chloro-2-methylaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.

    Materials Science: Its structural properties could be explored for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)butanamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C24H24ClN3O2

Molecular Weight

421.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)propanamide

InChI

InChI=1S/C24H24ClN3O2/c1-15-12-13-18(25)14-21(15)26-23(29)16(2)28-24(30)20-11-7-6-10-19(20)22(27-28)17-8-4-3-5-9-17/h3-5,8-9,12-14,16H,6-7,10-11H2,1-2H3,(H,26,29)

InChI Key

UJTRQYZCFUKTQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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